tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate
Overview
Description
“tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate” is a chemical compound. It is used in the preparation of pharmacologically active compounds and serves as intermediates of medicine .
Molecular Structure Analysis
The molecular formula of a similar compound, tert-butyl (4-aminobenzyl)carbamate, is C12H18N2O2 . The exact molecular structure of “tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate” might be different due to the presence of a fluorocyclohexyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, tert-butyl (4-aminobenzyl)carbamate, include a density of 1.095±0.06 g/cm3, melting point of 75-78°C, boiling point of 382.3±25.0 °C, and a flash point of 185°C .Scientific Research Applications
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
This compound is used in the synthesis of various organic compounds. It has a molecular formula of C12H18N2O2 and a molecular weight of 222.29 g/mol . However, the specific applications and experimental procedures were not detailed in the sources.
tert-Butyl carbamate
This compound was used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-[(tert-butyl(dimethyl)silyl]oxy]-1H-indole-1-carboxylate
This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-9-4-6-12(13,8-14)7-5-9/h9H,4-8,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTGHIYWGZQESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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